Cas no 86123-95-7 ((2R)-2-{[(tert-butoxy)carbonyl]amino}-3-methoxypropanoic acid)

(2R)-2-{[(tert-Butoxy)carbonyl]amino}-3-methoxypropanoic acid is a chiral N-Boc-protected amino acid derivative, commonly employed in peptide synthesis and medicinal chemistry. The tert-butoxycarbonyl (Boc) group provides robust protection for the amine functionality, ensuring stability under various reaction conditions while allowing selective deprotection under acidic conditions. The methoxy substituent enhances solubility and influences steric and electronic properties, making it valuable for modifying peptide backbones or designing bioactive compounds. Its high enantiomeric purity (>98%) ensures precise stereochemical control in asymmetric synthesis. This compound is particularly useful in the preparation of complex peptidomimetics and as a building block for pharmaceutical intermediates.
(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-methoxypropanoic acid structure
86123-95-7 structure
Product Name:(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-methoxypropanoic acid
CAS No:86123-95-7
MF:C9H17NO5
MW:219.234983205795
MDL:MFCD08063987
CID:60951
PubChem ID:27281801
Update Time:2025-06-14

(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-methoxypropanoic acid Chemical and Physical Properties

Names and Identifiers

    • Boc-O-Methyl-D-serine
    • (R)-2-((tert-Butoxycarbonyl)amino)-3-methoxypropanoic acid
    • (2R)-3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
    • Boc-D-Ser(Me)-OH
    • D-Serine, N-[(1,1-dimethylethoxy)carbonyl]-O-methyl- (9CI)
    • Boc-O-methyl-D-Ser
    • N-Boc-O-methyl-D-serine
    • D-Serine, N-[(1,1-dimethylethoxy)carbonyl]-O-methyl-
    • (R)-2-(tert-Butoxycarbonylamino)-3-methoxypropionic acid
    • N-(tert-butoxycarbonyl)-O-methyl-D-serine
    • (R)-2-(tert-butoxycarbonylamino)-3-methoxypropanoic acid
    • (2R)-3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic
    • (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-methoxypropanoic acid
    • N-[(1,1-Dimethylethoxy)carbonyl]-O-methyl-D-serine (ACI)
    • (2R)-2-(tert-Butoxycarbonylamino)-3-methoxypropanoic acid
    • (2R)-2-[[(tert-Butoxy)carbonyl]amino]-3-methoxypropanoic acid
    • N-[(1,1-Dimethylethoxy)carbonyl]-O-methyl-D-serine
    • 86123-95-7
    • AC-25780
    • AKOS016843022
    • SW2VTV4J73
    • DTXSID70650672
    • (2R)-2-[(tert-butoxycarbonyl)amino]-3-methoxypropanoic acid
    • (R)-2-TERT-BUTOXYCARBONYLAMINO-3-METHOXY-PROPIONIC ACID
    • RFGMSGRWQUMJIR-ZCFIWIBFSA-N
    • BCP04715
    • DS-11383
    • CS-D0906
    • EN300-648559
    • MFCD08063987
    • Q-102739
    • SCHEMBL527131
    • MDL: MFCD08063987
    • Inchi: 1S/C9H17NO5/c1-9(2,3)15-8(13)10-6(5-14-4)7(11)12/h6H,5H2,1-4H3,(H,10,13)(H,11,12)/t6-/m1/s1
    • InChI Key: RFGMSGRWQUMJIR-ZCFIWIBFSA-N
    • SMILES: [C@H](C(=O)O)(COC)NC(=O)OC(C)(C)C

Computed Properties

  • Exact Mass: 219.11100
  • Monoisotopic Mass: 219.111
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 6
  • Complexity: 233
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 84.9
  • XLogP3: 0.4

Experimental Properties

  • Color/Form: Pale-yellow to Yellow-brown Liquid
  • Density: 1.149
  • Boiling Point: 355.8°C at 760 mmHg
  • Flash Point: 169 °C
  • Refractive Index: 1.46
  • PSA: 84.86000
  • LogP: 1.00160

(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-methoxypropanoic acid Security Information

(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-methoxypropanoic acid Customs Data

  • HS CODE:2924199090
  • Customs Data:

    China Customs Code:

    2924199090

    Overview:

    2924199090. Other acyclic amides(Including acyclic carbamates)(Including its derivatives and salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924199090. other acyclic amides (including acyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-methoxypropanoic acid Pricemore >>

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(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-methoxypropanoic acid Production Method

Production Method 1

Reaction Conditions
1.1 Catalysts: Tetrabutylammonium bromide Solvents: Toluene ;  0 - 10 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  30 min, 0 - 10 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ;  12 h, -5 - 5 °C
1.4 Reagents: Citric acid Solvents: Water ;  < pH 3.5
Reference
Concise Synthesis of Lacosamide with High Chiral Purity
Chen, Meng-Di ; et al, ACS Omega, 2019, 4(4), 6546-6550

Production Method 2

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Ethyl acetate ;  36 h, 60 psi, rt
2.1 Reagents: Sodium hypochlorite ,  Sodium chlorite Catalysts: Tempo Solvents: Acetonitrile ,  Water ;  1 h, pH 6.7, 35 °C; 6 h, 35 °C; 35 °C → rt
2.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 8, rt
2.3 Reagents: Sodium sulfite Solvents: Water ;  < 20 °C; 30 min, rt
2.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 3 - 4, rt
Reference
First asymmetric synthesis of the antiepileptic drug Lacosamide (Vimpat) based on a hydrolytic kinetic resolution strategy
Muthukrishnan, M.; et al, Tetrahedron: Asymmetry, 2011, 22(12), 1353-1357

Production Method 3

Reaction Conditions
1.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Toluene ,  Water ;  30 min, 0 - 10 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  20 h, -5 - 5 °C
Reference
Improved Synthesis and Impurity Identification of (R)-Lacosamide
Yang, Anjiang ; et al, Organic Process Research & Development, 2019, 23(5), 818-824

Production Method 4

Reaction Conditions
1.1 Reagents: Sodium hypochlorite ,  Sodium chlorite ,  Monopotassium phosphate Catalysts: Tempo Solvents: Acetonitrile ,  Water ;  3 h, rt
Reference
Chiral pool approach for the synthesis of functionalized amino acids: synthesis of antiepileptic drug (R)-lacosamide
Aratikatla, Eswar K.; et al, Tetrahedron Letters, 2015, 56(42), 5802-5803

Production Method 5

Reaction Conditions
1.1 Reagents: Sodium hypochlorite ,  Sodium chlorite Catalysts: Tempo Solvents: Acetonitrile ,  Water ;  1 h, pH 6.7, 35 °C; 6 h, 35 °C; 35 °C → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 8, rt
1.3 Reagents: Sodium sulfite Solvents: Water ;  < 20 °C; 30 min, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 3 - 4, rt
Reference
First asymmetric synthesis of the antiepileptic drug Lacosamide (Vimpat) based on a hydrolytic kinetic resolution strategy
Muthukrishnan, M.; et al, Tetrahedron: Asymmetry, 2011, 22(12), 1353-1357

Production Method 6

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: tert-Butanol ,  Water ;  rt
1.2 Reagents: tert-Butyllithium Solvents: Tetrahydrofuran ;  rt
Reference
Preparation and biological evaluation of key fragments and open analogs of scleritodermin A
Sellanes, Diver; et al, Tetrahedron, 2010, 66(29), 5384-5395

Production Method 7

Reaction Conditions
1.1 Reagents: 4-Methylmorpholine Solvents: 1,4-Dioxane ,  Water ;  2 h, 25 - 30 °C
2.1 Reagents: Sodium hydroxide Solvents: Toluene ;  0 - 10 °C; 2 h, 5 - 10 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3.5 - 4
Reference
Synthesis and characterization of process related impurities of an anticonvulsant drug-Lacosamide
Eadara, Kalyana Chakravarthi; et al, Pharma Chemica, 2016, 8(16), 98-104

Production Method 8

Reaction Conditions
1.1 Reagents: p-Toluenesulfonic acid monohydrate Solvents: Methanol ;  5 h, rt
2.1 Reagents: Sodium hypochlorite ,  Sodium chlorite ,  Monopotassium phosphate Catalysts: Tempo Solvents: Acetonitrile ,  Water ;  3 h, rt
Reference
Chiral pool approach for the synthesis of functionalized amino acids: synthesis of antiepileptic drug (R)-lacosamide
Aratikatla, Eswar K.; et al, Tetrahedron Letters, 2015, 56(42), 5802-5803

Production Method 9

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  rt; 30 min, rt
1.2 Reagents: Water ;  rt
2.1 Reagents: p-Toluenesulfonic acid monohydrate Solvents: Methanol ;  5 h, rt
3.1 Reagents: Sodium hypochlorite ,  Sodium chlorite ,  Monopotassium phosphate Catalysts: Tempo Solvents: Acetonitrile ,  Water ;  3 h, rt
Reference
Chiral pool approach for the synthesis of functionalized amino acids: synthesis of antiepileptic drug (R)-lacosamide
Aratikatla, Eswar K.; et al, Tetrahedron Letters, 2015, 56(42), 5802-5803

Production Method 10

Reaction Conditions
1.1 Reagents: Triphenylphosphine ,  Diisopropyl azodicarboxylate Solvents: Toluene ;  15 min, 0 °C
1.2 Reagents: Diphenylphosphoryl azide ;  10 h, rt
2.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Ethyl acetate ;  36 h, 60 psi, rt
3.1 Reagents: Sodium hypochlorite ,  Sodium chlorite Catalysts: Tempo Solvents: Acetonitrile ,  Water ;  1 h, pH 6.7, 35 °C; 6 h, 35 °C; 35 °C → rt
3.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 8, rt
3.3 Reagents: Sodium sulfite Solvents: Water ;  < 20 °C; 30 min, rt
3.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 3 - 4, rt
Reference
First asymmetric synthesis of the antiepileptic drug Lacosamide (Vimpat) based on a hydrolytic kinetic resolution strategy
Muthukrishnan, M.; et al, Tetrahedron: Asymmetry, 2011, 22(12), 1353-1357

(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-methoxypropanoic acid Raw materials

(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-methoxypropanoic acid Preparation Products

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Amadis Chemical Company Limited
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(CAS:86123-95-7)(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-methoxypropanoic acid
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(CAS:86123-95-7)Boc-o-methyl-D-serine
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(CAS:86123-95-7)Boc-O-甲基-D-丝氨酸
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Purity:99%
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Additional information on (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-methoxypropanoic acid

Comprehensive Overview of (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-methoxypropanoic acid (CAS No. 86123-95-7)

(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-methoxypropanoic acid (CAS No. 86123-95-7) is a chiral Boc-protected amino acid derivative widely utilized in pharmaceutical synthesis and peptide chemistry. Its unique structural features, including the tert-butoxycarbonyl (Boc) protecting group and methoxypropanoic acid backbone, make it a versatile intermediate for drug discovery and bioconjugation. The compound's R-configuration ensures stereoselectivity in asymmetric synthesis, aligning with the growing demand for enantiopure APIs in modern therapeutics.

In recent years, the interest in Boc-protected amino acids like CAS 86123-95-7 has surged due to their role in peptide-based drug development, particularly for oncology and metabolic disorders. Researchers frequently search for "Boc-amino acid solubility" or "chiral building blocks for peptides," reflecting the compound's relevance in optimizing drug formulations. Its methoxy group enhances stability against enzymatic degradation, a critical factor for oral bioavailability—a hot topic in drug delivery innovation.

The synthesis of (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-methoxypropanoic acid involves stereocontrolled acylation and carboxyl group activation, processes often queried in academic forums. Its CAS registry (86123-95-7) is essential for regulatory documentation, especially in GMP-compliant manufacturing. The compound’s logP value and hydrogen bonding capacity are also frequently analyzed, as these parameters influence its utility in prodrug design and biomaterial functionalization.

From an industrial perspective, scalability of Boc-protected derivatives remains a key challenge. Searches like "large-scale Boc deprotection" or "green chemistry for amino acid protection" highlight the need for sustainable production methods. CAS 86123-95-7 exemplifies this trend, with its tert-butyl ester group enabling milder deprotection conditions compared to benzyl-based alternatives—a feature praised in environmentally friendly synthesis protocols.

Analytical characterization of this compound typically employs HPLC chiral separation and NMR spectroscopy, techniques central to quality control. Queries such as "NMR peaks for Boc-amino acids" or "HPLC methods for chiral purity" underscore the technical rigor required. The methoxypropanoic acid moiety also facilitates click chemistry applications, bridging its use in bioconjugation and nanoparticle labeling—areas gaining traction in diagnostic imaging.

In conclusion, (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-methoxypropanoic acid (CAS 86123-95-7) embodies the intersection of chiral synthesis, peptide engineering, and sustainable chemistry. Its multifaceted applications respond to contemporary demands in precision medicine and material science, making it a compound of enduring scientific and industrial significance.

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(CAS:86123-95-7)(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-methoxypropanoic acid
A841566
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Quantity:100g/500g
Price ($):203.0/712.0
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Suzhou Senfeida Chemical Co., Ltd
(CAS:86123-95-7)Boc-o-methyl-D-serine
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